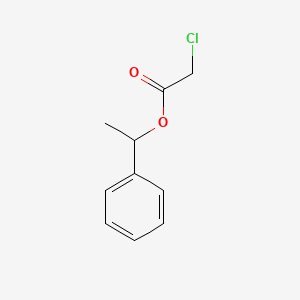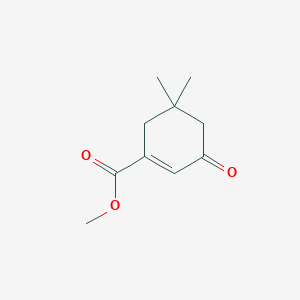
1,2-Diphenyl-1,1,2,2-tetra(propan-2-yl)disilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Diphenyl-1,1,2,2-tetra(propan-2-yl)disilane is a chemical compound with the molecular formula C28H42Si2. It is a member of the organosilicon compounds, which are characterized by the presence of silicon atoms bonded to organic groups. This compound is notable for its unique structure, which includes two silicon atoms each bonded to two phenyl groups and two isopropyl groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Diphenyl-1,1,2,2-tetra(propan-2-yl)disilane typically involves the reaction of diphenyldichlorosilane with isopropylmagnesium chloride in the presence of a catalyst. The reaction proceeds as follows:
Step 1: Diphenyldichlorosilane is reacted with isopropylmagnesium chloride in an inert solvent such as tetrahydrofuran (THF).
Step 2: The reaction mixture is stirred at a low temperature (around -78°C) to ensure the formation of the desired product.
Step 3: The reaction is quenched with water, and the product is extracted using an organic solvent such as diethyl ether.
Step 4: The organic layer is dried over anhydrous magnesium sulfate and the solvent is removed under reduced pressure to obtain the crude product.
Step 5: The crude product is purified by column chromatography to yield pure this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as distillation and crystallization to ensure the high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Diphenyl-1,1,2,2-tetra(propan-2-yl)disilane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form silanol or siloxane derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce silane derivatives.
Substitution: The phenyl or isopropyl groups can be substituted with other organic groups using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Grignard reagents, organolithium compounds, and other nucleophiles.
Major Products Formed
Oxidation: Silanol and siloxane derivatives.
Reduction: Silane derivatives.
Substitution: Various substituted organosilicon compounds.
Wissenschaftliche Forschungsanwendungen
1,2-Diphenyl-1,1,2,2-tetra(propan-2-yl)disilane has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of advanced materials, such as silicone-based polymers and coatings.
Wirkmechanismus
The mechanism of action of 1,2-Diphenyl-1,1,2,2-tetra(propan-2-yl)disilane involves its interaction with various molecular targets and pathways. The compound can form stable complexes with metal ions and other organic molecules, which can influence its reactivity and biological activity. The presence of silicon atoms in the structure allows for unique interactions with biological systems, potentially leading to novel therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Diphenyl-1,1,2,2-tetramethyldisilane: Similar structure but with methyl groups instead of isopropyl groups.
1,2-Diphenyl-1,1,2,2-tetraethyl-disilane: Similar structure but with ethyl groups instead of isopropyl groups.
1,2-Diphenyl-1,1,2,2-tetra(n-butyl)disilane: Similar structure but with n-butyl groups instead of isopropyl groups.
Uniqueness
1,2-Diphenyl-1,1,2,2-tetra(propan-2-yl)disilane is unique due to the presence of isopropyl groups, which can influence its steric and electronic properties
Eigenschaften
CAS-Nummer |
65549-79-3 |
|---|---|
Molekularformel |
C24H38Si2 |
Molekulargewicht |
382.7 g/mol |
IUPAC-Name |
phenyl-[phenyl-di(propan-2-yl)silyl]-di(propan-2-yl)silane |
InChI |
InChI=1S/C24H38Si2/c1-19(2)25(20(3)4,23-15-11-9-12-16-23)26(21(5)6,22(7)8)24-17-13-10-14-18-24/h9-22H,1-8H3 |
InChI-Schlüssel |
ZEONWMWOYRHUGZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)[Si](C1=CC=CC=C1)(C(C)C)[Si](C2=CC=CC=C2)(C(C)C)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


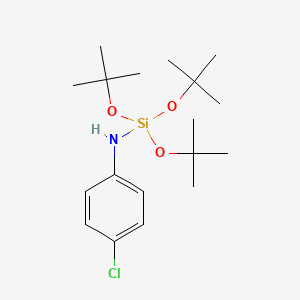
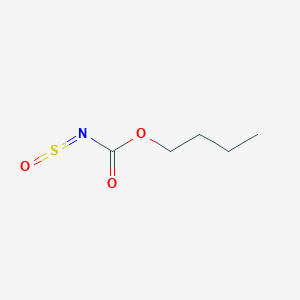
![Diazene, (4-methylphenyl)[[(4-methylphenyl)hydrazono]phenylmethyl]-](/img/structure/B14472359.png)
![7-(Furan-3-yl)-9-methyl-6,16-dioxatetracyclo[8.7.0.01,14.04,9]heptadec-13-ene-5,15-dione](/img/structure/B14472360.png)
![Ethyl 2-[(cyanomethyl)sulfanyl]propanoate](/img/structure/B14472364.png)
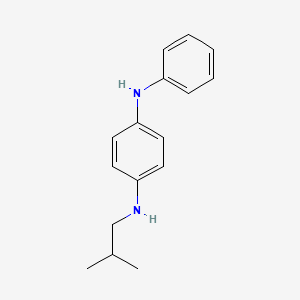

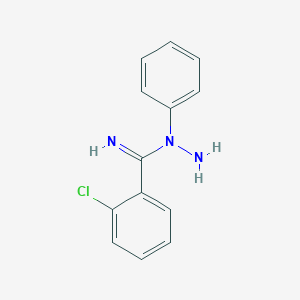
![1-[Tert-butyl(phenacyl)phosphanyl]propan-2-one](/img/structure/B14472385.png)
![hexadecasodium;5-amino-3-[[4-[[4-[(8-amino-1-hydroxy-3,6-disulfonatonaphthalen-2-yl)diazenyl]phenyl]diazenyl]phenyl]diazenyl]-4-hydroxynaphthalene-2,7-disulfonate](/img/structure/B14472389.png)
